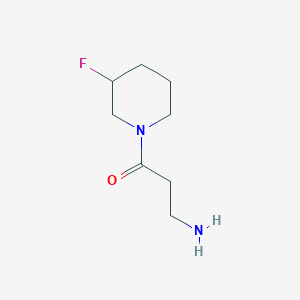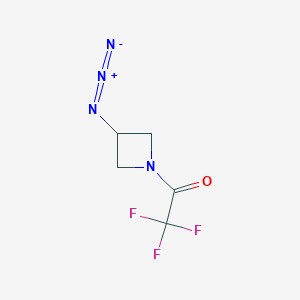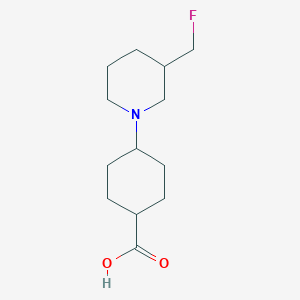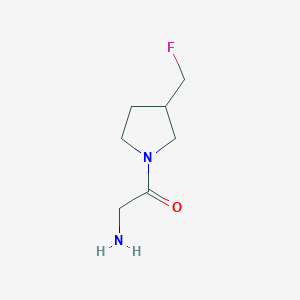
3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H15FN2O . It has a molecular weight of 174.22 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a propanone backbone with an amino group at the 3-position and a 3-fluoropiperidin-1-yl group at the 1-position . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.22 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .Scientific Research Applications
Fluorinated Compounds in Protein Design
Fluorinated compounds, such as 3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one, are of significant interest in protein design. The incorporation of fluorinated amino acids into proteins can enhance their stability and biological activity. Studies show that fluorination can be a general strategy to increase the resistance of proteins to chemical and thermal denaturation while retaining their structure and function. This has broad implications for developing proteins with novel properties for therapeutic and industrial applications (B. Buer & E. Marsh, 2012).
Chitosan-Based Biomedical Applications
Chitosan, an amino polysaccharide, demonstrates how amino and fluorinated groups can be critical in biomedical applications. Chitosan exhibits unique properties such as biocompatibility, biodegradability, and the ability to form films, highlighting the importance of functional groups in biomedical research. Its applications span from antimicrobial systems to drug delivery mechanisms, showcasing the potential of compounds with amino and fluorinated groups in enhancing the efficacy of pharmaceutical formulations (D. Raafat & H. Sahl, 2009).
Fluorescence in Biomedical Research
The study of nitrogen-containing organic compounds with amino groups, similar in functionality to this compound, has led to advancements in fluorescence-based biomedical research. These materials, devoid of traditional fluorophore units, exhibit unique blue emissions under specific conditions. Their biocompatibility and mimicry of biological macromolecules make them suitable for applications in the biomedical field, particularly in imaging and diagnostics (Wang Shao-fei, 2011).
Drug Delivery Systems
Chitosan nanoparticles, which share functional groups with the compound , are extensively used in drug delivery systems. They offer low toxicity, high loading capacity, and can be modified easily, illustrating the importance of amino and fluorinated groups in developing effective drug carriers. These systems have been explored for targeted drug delivery, improving the therapeutic index of drugs and reducing systemic side effects, underscoring the relevance of research in compounds with similar functionalities (E. Rostami, 2020).
Safety and Hazards
Specific safety and hazard information for 3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one is not provided in the search results. Standard safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .
Properties
IUPAC Name |
3-amino-1-(3-fluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c9-7-2-1-5-11(6-7)8(12)3-4-10/h7H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXDZVUYHLQCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















